5-Bromo-2-chloro-6-methoxynicotinic acid
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Overview
Description
5-Bromo-2-chloro-6-methoxynicotinic acid: is an organic compound with the molecular formula C7H5BrClNO3. It is a derivative of nicotinic acid, featuring a bromine atom at the 5th position, a chlorine atom at the 2nd position, and a methoxy group at the 6th position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-6-methoxynicotinic acid typically involves the bromination of 2-chloro-6-methoxynicotinic acid. The brominating reagent can be selected from N-bromosuccinimide (NBS) or elemental bromine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. This practical process is scalable and can be run successfully on a large scale with significant cost reduction .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-6-methoxynicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry: 5-Bromo-2-chloro-6-methoxynicotinic acid is used as a versatile building block in organic synthesis. Its unique combination of functional groups allows for diverse chemical transformations, making it valuable in the synthesis of heterocyclic compounds such as pyridines, pyrimidines, and imidazoles.
Biology and Medicine: Due to its structural similarity to nicotinic acid, this compound has been explored for its potential medicinal properties. Studies have investigated its activity as an inhibitor of enzymes involved in various disease processes, including histamine N-methyltransferase and fatty acid amide hydrolase.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of therapeutic agents highlights its importance in drug development .
Mechanism of Action
The mechanism by which 5-Bromo-2-chloro-6-methoxynicotinic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This inhibition can lead to a decrease in the production of certain metabolites, which may have therapeutic implications .
Comparison with Similar Compounds
- 5-Bromo-2-methoxynicotinic acid
- 2-Chloro-5-bromo-3-methoxypyridine
- 6-Methoxy-2-chloronicotinic acid
Comparison: Compared to similar compounds, 5-Bromo-2-chloro-6-methoxynicotinic acid is unique due to the presence of both bromine and chlorine atoms along with a methoxy group on the pyridine ring. This unique combination of functional groups enhances its reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H5BrClNO3 |
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Molecular Weight |
266.47 g/mol |
IUPAC Name |
5-bromo-2-chloro-6-methoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-6-4(8)2-3(7(11)12)5(9)10-6/h2H,1H3,(H,11,12) |
InChI Key |
KWWCOMPDPRANGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=N1)Cl)C(=O)O)Br |
Origin of Product |
United States |
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